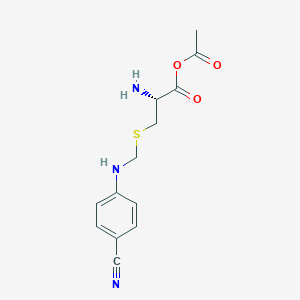
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt, also known as sodium violurate, is a chemical compound with the molecular formula C4H2N3NaO4 and a molecular weight of 179.06615 g/mol . This compound is characterized by its pyrimidine ring structure with multiple ketone groups and an oxime functional group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt typically involves the reaction of violuric acid with sodium hydroxide. The reaction conditions include:
Análisis De Reacciones Químicas
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt can be compared with other pyrimidine derivatives:
Propiedades
| 825-29-6 | |
Fórmula molecular |
C4H2N3NaO4 |
Peso molecular |
179.07 g/mol |
Nombre IUPAC |
sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1 |
Clave InChI |
VGPTYIUPCHBZNR-UHFFFAOYSA-M |
SMILES canónico |
C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


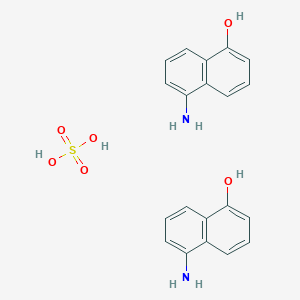
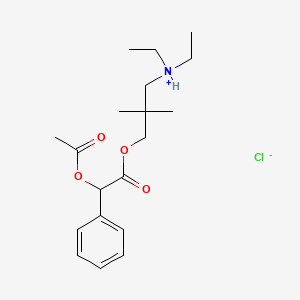

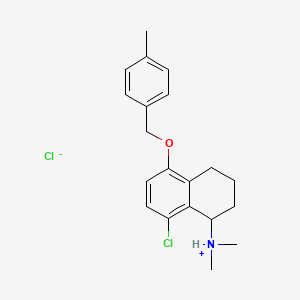
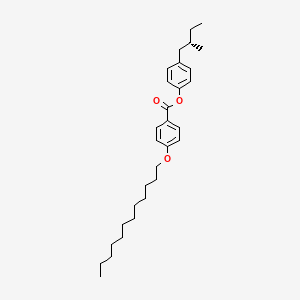
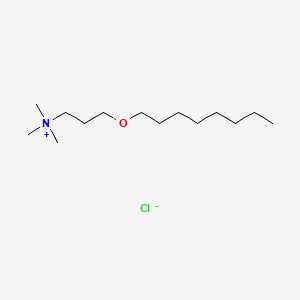
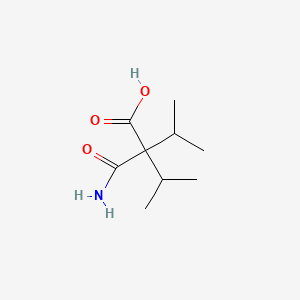
![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)




